N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide” and related analogs is an active area of research. The compound can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular formula for “this compound” is C21H23N2OS. Its structure has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .Applications De Recherche Scientifique
Muscarinic Receptor Antagonism
Studies on compounds like (Mitsuya et al., 2000) have focused on the development of muscarinic receptor antagonists for treating various disorders such as urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The design and synthesis of these compounds are based on improving selectivity for specific muscarinic receptors (M3 over M2), which suggests a potential research application for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide in designing novel therapeutics targeting muscarinic receptors.
Palladium-Catalyzed Carbonylative Cyclization
Research by Hernando et al. (2016) explored the palladium-catalyzed carbonylative cyclization of amines, demonstrating a method for derivatizing amine-based moieties into γ-lactams (Hernando et al., 2016). This study highlights the versatility of palladium catalysis in organic synthesis, particularly for compounds containing pyridyl groups, suggesting that this compound could be a candidate for chemical transformations involving palladium-catalyzed reactions.
Antibacterial and Antifungal Agents
The search for new antibacterial and antifungal agents led to the synthesis and evaluation of fluoronaphthyridines, demonstrating significant in vitro and in vivo activity (Bouzard et al., 1992). Compounds with cycloalkylamino groups, similar to the cyclopropyl group in this compound, were found to enhance activity, suggesting potential research into antimicrobial properties.
Prostacyclin Receptor Agonists
Kuwano et al. (2007) synthesized a novel diphenylpyrazine derivative, NS-304, as a long-acting prostacyclin receptor agonist prodrug, highlighting its potential for treating vascular diseases, especially pulmonary arterial hypertension (Kuwano et al., 2007). This suggests that research into this compound could explore its applications as a cardiovascular therapeutic agent, particularly if it exhibits similar receptor agonist properties.
Oxidation Reactivity
Pailloux et al. (2007) described the synthesis and chemical oxidation of compounds similar to this compound, exploring their oxidation reactivity channels (Pailloux et al., 2007). This research could provide insights into the chemical properties and reactivity of this compound, potentially leading to novel synthetic pathways or derivatives with enhanced activity.
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(25-15-17-13-21(16-24-14-17)18-11-12-18)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCPTZTMBMGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.